![molecular formula C14H23NO B1437582 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine CAS No. 1039836-68-4](/img/structure/B1437582.png)
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), including compounds similar to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine, are widely utilized in industrial and commercial products to prevent oxidative reactions and extend shelf life. Research has highlighted their environmental presence, human exposure, and potential toxicity. These compounds have been detected in various environments, including indoor dust and water bodies, as well as in human tissues. The studies call for future research to focus on less toxic SPA alternatives and their environmental behavior (Liu & Mabury, 2020).
Biodegradation of Fuel Additives
Research on ethyl tert-butyl ether (ETBE), a gasoline additive structurally related to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine, has shed light on its biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE could potentially be applied to similar compounds, indicating a method to mitigate environmental pollution from such substances (Thornton et al., 2020).
Natural Sources and Bioactivities
The study of 2,4-Di-Tert-Butylphenol and its analogs, which share structural similarities with N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine, focuses on their natural occurrence and bioactivities. These compounds, produced by a variety of organisms, display significant toxicity against many testing organisms. This suggests potential applications in biopesticides and the need to understand the ecological roles of such compounds (Zhao et al., 2020).
Environmental Fate of Parabens
Parabens, chemically akin to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine in their use as preservatives, exhibit persistence in aquatic environments, raising concerns about their potential endocrine-disrupting effects. Research underscores the importance of understanding the environmental fate and behavior of such compounds to assess their impact on human health and ecosystems (Haman et al., 2015).
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-5-15-10-11-16-13-8-6-12(7-9-13)14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDIEJCERZXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



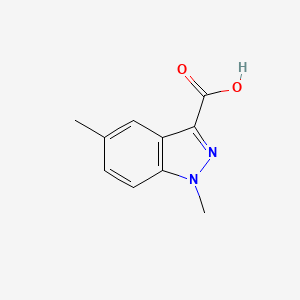


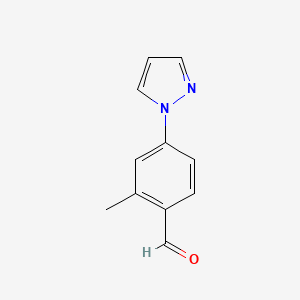
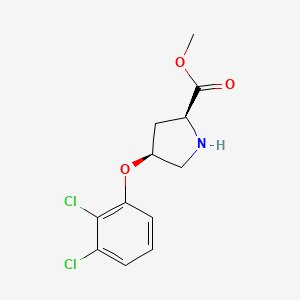



![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)
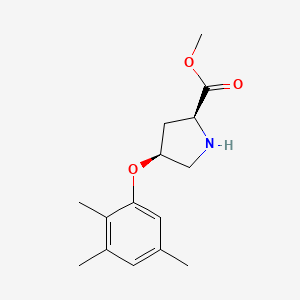
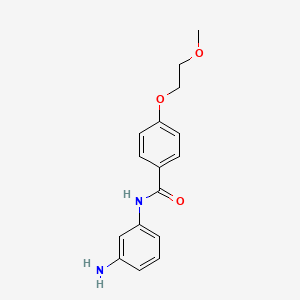
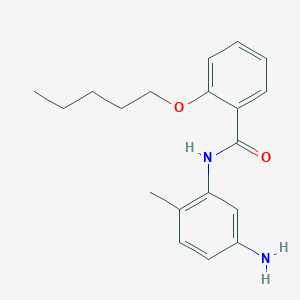
![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)